

achieving uniform hardness with LH-708 electrode

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Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

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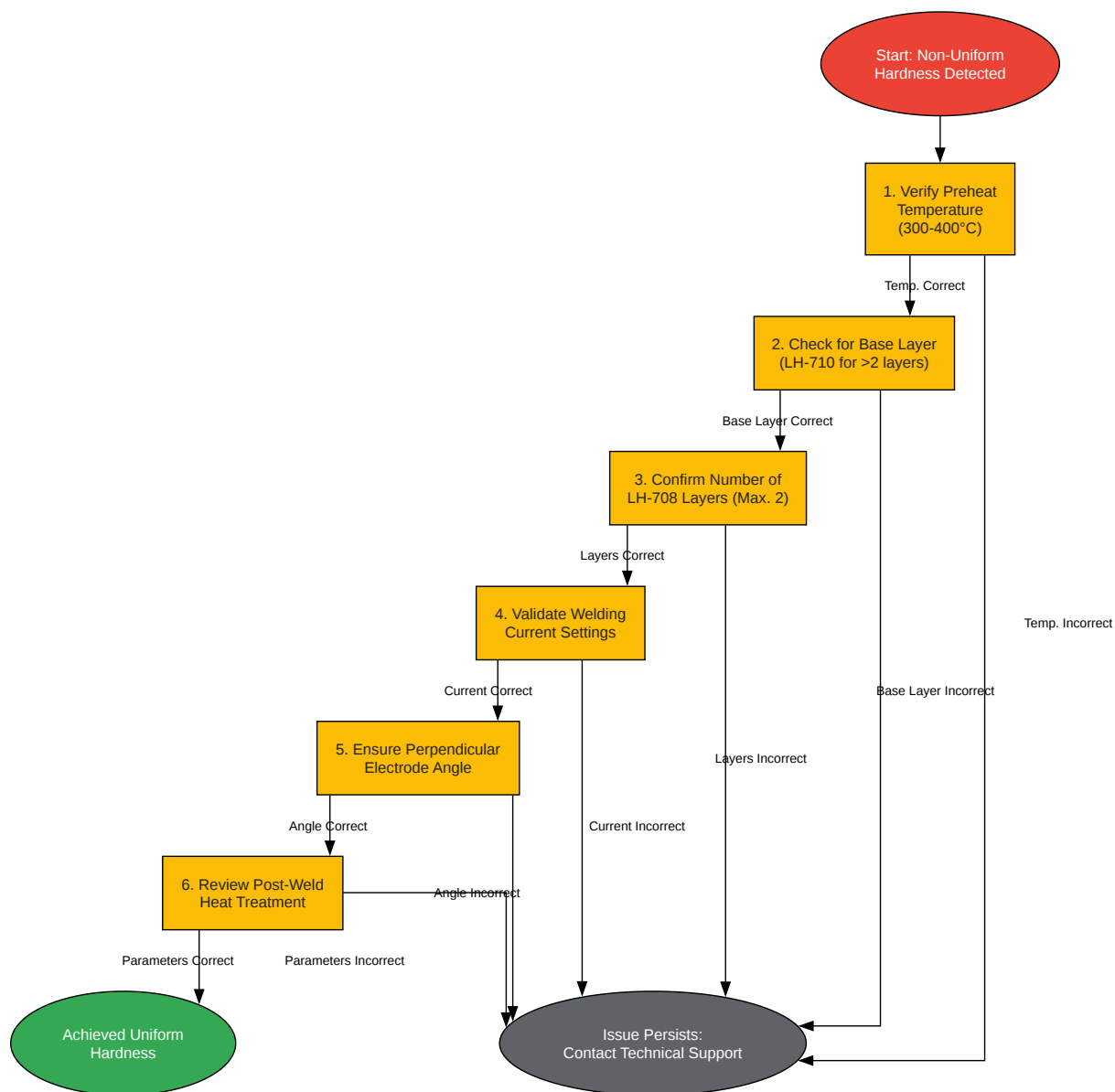
LH-708 Electrode Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and uniform hardness in their applications using the **LH-708** electrode.

Troubleshooting Guide: Achieving Uniform Hardness

Inconsistent hardness is a common issue that can often be resolved by carefully controlling the welding parameters. This guide outlines potential causes for non-uniform hardness and provides systematic steps for remediation.

Diagram: Troubleshooting Workflow for Non-Uniform Hardness



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Caption: Troubleshooting workflow for non-uniform hardness with the **LH-708** electrode.

Frequently Asked Questions (FAQs)

Q1: What is the expected hardness for the **LH-708** electrode deposit?

A1: The hardness of the weld deposit depends on its condition. As-welded, the hardness is typically between 41-46 HRC.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) After a hardening heat treatment, this can be increased to 49-51 HRC.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#) If the deposit is annealed, the hardness will be in the range of 21-24 HRC.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Q2: My weld deposit is showing inconsistent hardness readings. What are the most likely causes?

A2: Several factors can contribute to non-uniform hardness. The most common causes are:

- **Improper Preheat:** The workpiece must be preheated to a uniform temperature of 300-400°C before welding.[\[1\]](#)[\[2\]](#) Inconsistent preheating can lead to variations in cooling rates and, consequently, hardness.
- **Incorrect Number of Layers:** For optimal hardness, a maximum of two layers of the **LH-708** electrode should be applied.[\[1\]](#)[\[2\]](#) If a thicker deposit is required, a base layer of LH-710 electrode should be used first.[\[1\]](#)[\[2\]](#)
- **Incorrect Welding Current:** The welding current must be set appropriately for the electrode diameter being used. Deviations from the recommended parameters can affect the heat input and weld bead formation, leading to hardness inconsistencies.
- **Improper Electrode Angle:** The electrode should be held perpendicular to the base metal to ensure a uniform deposit and heat distribution.[\[1\]](#)[\[2\]](#)

Q3: What are the recommended welding current parameters for the **LH-708** electrode?

A3: The recommended AC/DC(+) welding currents for different electrode sizes are summarized in the table below.

Electrode Diameter (mm)	Length (mm)	Current (Amps)
2.5	350	50-70
3.2	350	90-110
4.0	350	140-160
5.0	350	190-230

Data sourced from Ador Fontech technical data.[\[1\]](#)[\[2\]](#)

Q4: Is a post-weld heat treatment necessary for the **LH-708** deposit?

A4: While the as-welded deposit has a hardness of 41-46 HRC, a post-weld heat treatment can be performed to modify the mechanical properties, including hardness.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The specific heat treatment protocol will depend on the desired final hardness and application requirements.

Experimental Protocols

Protocol 1: Standard Welding Procedure for Uniform Hardness

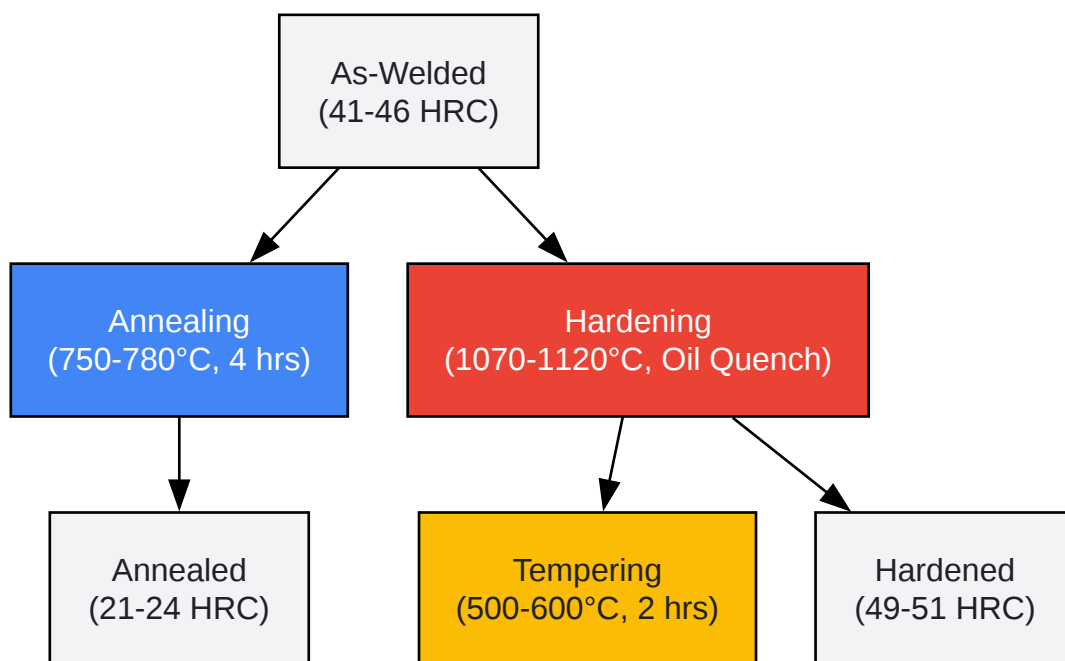
- Surface Preparation: Thoroughly clean the area to be welded using a wire brush to remove any scale, rust, or contaminants.[\[2\]](#)
- Preheating: Uniformly preheat the base metal to a temperature range of 300-400°C.[\[1\]](#)[\[2\]](#) Monitor the temperature to ensure consistency across the entire weld area.
- Base Layer Application (if required): For buildups requiring more than two layers of hardfacing, first deposit a layer using the LH-710 electrode.
- Hardfacing with **LH-708**:
 - Select the appropriate electrode diameter and set the welding current according to the parameters in the table above.
 - Maintain the electrode perpendicular to the workpiece surface.[\[1\]](#)[\[2\]](#)

- Deposit a maximum of two layers of the **LH-708** electrode to achieve full hardness.[1][2]
- Cooling: Allow the welded part to cool slowly in still air, away from drafts.

Protocol 2: Post-Weld Heat Treatment for Hardness Modification

- Annealing: To achieve a hardness of 21-24 HRC, heat the welded component to 750-780°C and hold for 4 hours, followed by slow furnace cooling.[1][2]
- Hardening: For a hardness of 49-51 HRC, heat the component to 1070-1120°C and then quench in oil.[1][2]
- Tempering: Following the hardening process, temper the component by heating it to 500-600°C and holding for two hours to improve toughness.[1][2]

Diagram: Hardness Modification through Heat Treatment



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Caption: Relationship between post-weld heat treatments and resulting hardness for **LH-708** deposits.

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